molecular formula C25H20FN3O B2730747 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185000-19-4

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2730747
CAS No.: 1185000-19-4
M. Wt: 397.453
InChI Key: SPGUMTKAKAQKPH-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core with benzyl and fluorobenzyl substituents at the 3- and 5-positions, respectively, and a methyl group at the 8-position. Its design leverages fluorinated aromatic moieties to enhance metabolic stability and binding interactions, a strategy observed in analogous compounds targeting viral enzymes or cellular receptors .

Properties

IUPAC Name

3-benzyl-5-[(2-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGUMTKAKAQKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents such as benzyl bromide and fluorobenzyl bromide, along with catalysts like potassium carbonate (K2CO3) in solvents such as acetone or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. For example, it may inhibit the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound becomes evident when compared to related pyrimido[5,4-b]indol-4-one derivatives (Table 1). Key variations include:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name 3-Substituent 5-Substituent 8-Substituent Notable Properties/Bioactivity References
Target Compound Benzyl 2-Fluorobenzyl Methyl Under investigation N/A
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-... 2-Methoxybenzyl 4-Fluorobenzyl Fluoro Anti-HBV (IC₅₀: nanomolar range)
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)-... Pyridin-2-ylmethyl Methyl Fluoro Unspecified bioactivity
3-(4-Fluorobenzyl)-8-methoxy-5-methyl-... 4-Fluorobenzyl Methyl Methoxy Unspecified bioactivity

Key Observations:

  • Substituent Positioning : The target’s 5-(2-fluorobenzyl) group distinguishes it from analogs with 4-fluorobenzyl (e.g., ), which may alter steric and electronic interactions in biological targets .
  • 8-Position Modifications : The target’s 8-methyl group contrasts with fluoro () or methoxy () substituents, suggesting differences in lipophilicity and metabolic stability .

Biological Activity

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of various substituents, such as benzyl and fluorobenzyl groups, enhances its biological activity, making it a subject of interest for researchers exploring new pharmacological agents.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3OC_{25}H_{20}FN_3O with a molecular weight of 397.4 g/mol. The structure includes a fused pyrimidine and indole moiety, which is characteristic of compounds in this class.

PropertyValue
Molecular FormulaC25H20FN3OC_{25}H_{20}FN_3O
Molecular Weight397.4 g/mol
CAS Number1185000-19-4

Biological Activity

Research indicates that compounds in the pyrimidoindole class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar pyrimidoindoles have demonstrated effectiveness against bacterial strains and fungi, indicating that this compound may also possess similar properties.
  • Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of pyrimidoindoles reveal that they can act as inhibitors for several key enzymes involved in disease processes. For example, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.

Case Studies

  • Anticancer Studies : A study on structurally similar pyrimidoindoles demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and A375. The mechanism involved induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential collapse.
  • Antimicrobial Testing : In vitro assays have shown that related compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be evaluated for similar effects.

The biological activity of this compound likely involves interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or alter receptor functions through binding interactions.

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